REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[NH2:2].N[C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][N:7]=1.[CH2:15]1[C:20](=[O:21])[N:19]([O:22][C:23](ON2C(=O)CCC2=O)=[O:24])[C:17](=[O:18])[CH2:16]1.N1C=CC=C[CH:34]=1>C(#N)C>[CH3:34][O:4][C:1]([N:2]1[C:13]2[C:14](=[C:9]([NH:8][C:23]([O:22][N:19]3[C:20](=[O:21])[CH2:15][CH2:16][C:17]3=[O:18])=[O:24])[CH:10]=[CH:11][CH:12]=2)[CH:6]=[N:7]1)=[O:3] |f:0.1|
|
Name
|
aminoindazole carbamate
|
Quantity
|
94.5 g
|
Type
|
reactant
|
Smiles
|
C(N)(O)=O.NC1=NNC2=CC=CC=C12
|
Name
|
|
Quantity
|
113.8 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O
|
Name
|
|
Quantity
|
950 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 h during which time a solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-necked 2-L flask fitted with a mechanical stirrer and a nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with fresh dry acetonitrile (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 40° C.
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)N1N=CC2=C(C=CC=C12)NC(=O)ON1C(CCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130.1 g | |
YIELD: PERCENTYIELD | 92.9% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |